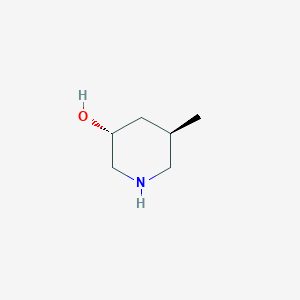
(3R,5R)-5-Metilpiperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5R)-5-Methylpiperidin-3-ol is a chiral piperidine derivative with a hydroxyl group at the third position and a methyl group at the fifth position
Aplicaciones Científicas De Investigación
(3R,5R)-5-Methylpiperidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of various chemical products and intermediates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3R,5R)-5-Methylpiperidin-3-ol can be achieved through several methods. One efficient method involves the alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide, followed by reduction and rearrangement to generate a benzyl-protected piperidine intermediate. After deprotection and amide formation, the final product is obtained .
Industrial Production Methods: Industrial production methods for (3R,5R)-5-Methylpiperidin-3-ol typically involve optimizing reaction conditions to improve yield and reduce production costs. This includes optimizing the pH of the reaction, substrate concentration, and enzyme dosage in biocatalytic processes .
Análisis De Reacciones Químicas
Types of Reactions: (3R,5R)-5-Methylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields a ketone, while reduction can yield various piperidine derivatives .
Mecanismo De Acción
The mechanism of action of (3R,5R)-5-Methylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and methyl groups play crucial roles in its binding affinity and activity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .
Comparación Con Compuestos Similares
(3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl: This compound has a similar structure but differs in the stereochemistry at the third position.
N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-Acetamido-5-[(2S,3S,4R,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3-[[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-hydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide: This compound has a more complex structure with multiple hydroxyl and acetamido groups.
Uniqueness: The unique stereochemistry and functional groups of (3R,5R)-5-Methylpiperidin-3-ol contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
1354392-05-4 |
|---|---|
Fórmula molecular |
C6H13NO |
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
5-methylpiperidin-3-ol |
InChI |
InChI=1S/C6H13NO/c1-5-2-6(8)4-7-3-5/h5-8H,2-4H2,1H3 |
Clave InChI |
QDPYHRSTDJTFRG-UHFFFAOYSA-N |
SMILES |
CC1CC(CNC1)O |
SMILES canónico |
CC1CC(CNC1)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


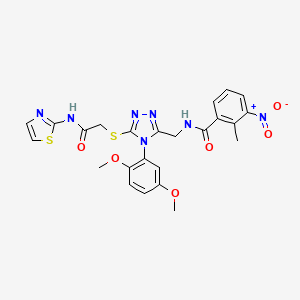
![6-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2561244.png)
![2-(4-ethoxyphenyl)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide](/img/structure/B2561245.png)
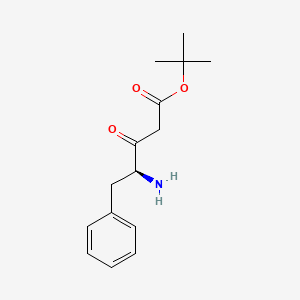
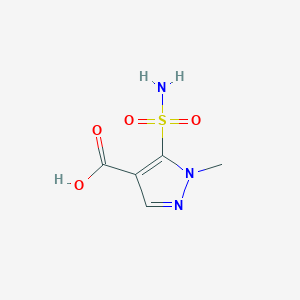
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2561249.png)
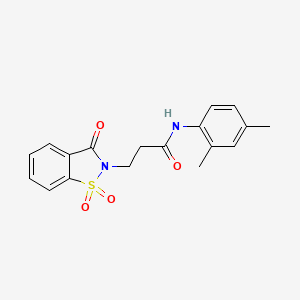
![(Z)-5-bromo-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2561253.png)
![(E)-N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2561254.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2561256.png)
![4-fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2561257.png)
![(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2561259.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2561260.png)
![[(1R,5S,6S,7S)-7-Amino-6-bicyclo[3.2.0]heptanyl]methanol;hydrochloride](/img/structure/B2561261.png)
